molecular formula C28H32N2O2 B3950349 N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3950349
M. Wt: 428.6 g/mol
InChI Key: VOICOZXGZMWXBM-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, hydroxybenzyl, and phenylethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-benzyl-1-[(2-hydroxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c31-27-14-8-7-13-26(27)22-29-18-16-25(17-19-29)28(32)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,25,31H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICOZXGZMWXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Hydroxybenzyl Groups: Benzyl and hydroxybenzyl groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyl and phenylethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    N-benzylpiperidine: Lacks the hydroxybenzyl and phenylethyl groups, resulting in different biological activities.

    N-phenylethylpiperidine: Lacks the benzyl and hydroxybenzyl groups, leading to variations in its chemical reactivity and applications.

    N-hydroxybenzylpiperidine: Lacks the benzyl and phenylethyl groups, affecting its overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
N-benzyl-1-(2-hydroxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

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